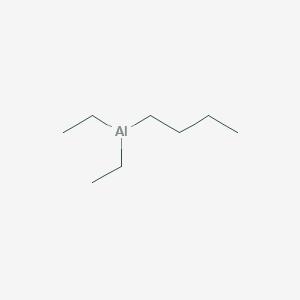

Butyl(diethyl)alumane

Description

Properties

IUPAC Name |

butyl(diethyl)alumane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9.2C2H5.Al/c1-3-4-2;2*1-2;/h1,3-4H2,2H3;2*1H2,2H3; | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBFVDLPUQZHMHP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC[Al](CC)CC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H19Al | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50587194 | |

| Record name | Butyl(diethyl)alumane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50587194 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

42240-28-8 | |

| Record name | Butyl(diethyl)alumane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50587194 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Butyl Diethyl Alumane and Analogous Organoaluminum Species

Direct Synthetic Pathways for Butyl(diethyl)alumane and Related Organoaluminum Precursors

The synthesis of simple trialkylaluminum compounds, which can serve as precursors to mixed alkyl species like this compound, is well-established. Industrially, these are often prepared through multi-step processes involving aluminum metal, hydrogen, and alkenes. goettingen-research-online.de

One common laboratory-scale approach is the transmetalation reaction, where an aluminum halide is treated with an organometallic reagent, such as an organolithium or Grignard reagent. wikipedia.org For instance, the reaction of aluminum trichloride (B1173362) with butyllithium (B86547) can yield tributylaluminum. While this method directly produces a symmetrical trialkylaluminum, subsequent ligand exchange reactions can be employed to generate mixed alkyl species.

Another significant direct pathway is hydroalumination , which involves the addition of an Al-H bond across a carbon-carbon multiple bond. goettingen-research-online.de For example, diethylaluminum hydride can react with 1-butene (B85601) to produce this compound. This reaction is often regioselective, with the aluminum typically adding to the less substituted carbon of the alkene. goettingen-research-online.de The reaction conditions, such as temperature and the presence of catalysts, can influence the efficiency and selectivity of the hydroalumination process. nih.govchemistryviews.org

Carboalumination is another direct method for forming carbon-aluminum bonds, involving the addition of an Al-C bond across an alkene or alkyne. wikipedia.org This process can be used to build more complex alkyl chains on the aluminum center.

Finally, the direct reaction of alkyl halides with aluminum metal can produce organoaluminum compounds, often resulting in alkylaluminum sesquihalides (R₃Al₂X₃), which can then be reduced to the desired trialkylaluminum compounds. goettingen-research-online.de

Ligand-Enabled Synthetic Strategies for Organoaluminum Complexes

The reactivity and structure of organoaluminum compounds can be significantly modified through the use of ancillary ligands. These ligands can stabilize the aluminum center, control its coordination number, and influence the selectivity of subsequent reactions.

Rational Design of Ancillary Ligands for Tailored this compound Synthesis

The rational design of ligands is a key strategy for controlling the synthesis and properties of organoaluminum complexes. Ligands containing nitrogen, oxygen, phosphorus, or sulfur donor atoms are commonly employed. researchgate.net For the synthesis of unsymmetrical species like this compound, ligands can be designed to sterically or electronically favor the introduction of specific alkyl groups. For instance, a bulky ligand might first coordinate to a trialkylaluminum precursor, facilitating the selective exchange of one alkyl group for another.

Recent research has explored the use of various ligand scaffolds, including β-diketiminate, salen, and phenoxy-imine ligands, to create well-defined aluminum alkyl complexes. researchgate.net The choice of ligand can impact the coordination geometry around the aluminum center, which in turn affects the compound's catalytic activity. researchgate.net While specific ligands designed exclusively for this compound synthesis are not extensively documented, the principles of ligand design for other organoaluminum complexes are directly applicable.

Optimization of Reaction Conditions for Enhanced Selectivity and Yield

The optimization of reaction conditions is critical for achieving high selectivity and yield in the synthesis of organoaluminum compounds. Key parameters that are often manipulated include temperature, solvent, reaction time, and the stoichiometry of the reactants.

For instance, in hydroalumination reactions, the temperature can influence the rate of reaction and the potential for side reactions, such as alkene isomerization. The choice of solvent is also crucial, as coordinating solvents like ethers can form adducts with the organoaluminum species, altering their reactivity. chemeurope.com Non-coordinating hydrocarbon solvents are often preferred to maintain the Lewis acidity of the aluminum center.

The table below summarizes the effect of various reaction parameters on the synthesis of organoaluminum compounds, which can be extrapolated to the synthesis of this compound.

| Parameter | Effect on Synthesis |

| Temperature | Influences reaction rate and selectivity. Higher temperatures can lead to ligand exchange or decomposition. |

| Solvent | Coordinating solvents (e.g., THF, diethyl ether) can form stable adducts, modifying reactivity. Non-coordinating solvents (e.g., hexane, toluene) preserve Lewis acidity. |

| Reactant Stoichiometry | The ratio of reactants is critical for controlling the degree of alkylation and preventing the formation of undesired byproducts. |

| Catalyst | Transition metal catalysts (e.g., titanium, zirconium) can enhance the rate and selectivity of hydroalumination and carboalumination reactions. wikipedia.org |

Preparation of Advanced this compound Derivatives and Adducts

Beyond the simple trialkylalane, a variety of derivatives and adducts of this compound can be prepared to further tune its properties for specific applications.

Strategies for Modifying Alkyl Ligands and Aluminum Coordination Environments

Modification of the alkyl ligands and the coordination environment around the aluminum atom can be achieved through several strategies. Ligand exchange reactions are a prominent example, where an existing alkyl group is replaced by another. The trialkylaluminum dimers are known to participate in dynamic equilibria, which facilitates the interchange of bridging and terminal ligands. wikipedia.org This dynamic nature can be exploited to introduce different alkyl groups.

The formation of aluminates by reacting a trialkylaluminum with an organolithium or Grignard reagent increases the nucleophilicity of the alkyl groups, making them useful for different types of synthetic transformations.

Furthermore, the coordination environment can be altered by the addition of Lewis bases, such as ethers, amines, or phosphines, to form stable adducts. chemeurope.com These adducts can exhibit different reactivity profiles compared to the parent trialkylalane.

Synthesis of this compound as a Catalytic Precursor

Organoaluminum compounds, including mixed alkyl species like this compound, are widely used as cocatalysts in olefin polymerization, most notably in Ziegler-Natta catalysis. wikipedia.orgminia.edu.eglibretexts.org In these systems, the organoaluminum compound serves multiple roles, including the alkylation of the transition metal precatalyst to generate the active catalytic species, and acting as a scavenger for impurities in the reaction medium.

The synthesis of this compound for this purpose would follow the general pathways described above. The specific ratio of ethyl to butyl groups can influence the performance of the resulting catalytic system, affecting properties of the polymer such as molecular weight and polydispersity. The choice of the organoaluminum cocatalyst is a critical parameter in tailoring the properties of the final polymer. pcbiochemres.com

The table below outlines the general steps involved in the preparation of a Ziegler-Natta catalyst system where a compound like this compound could be utilized.

| Step | Description |

| 1. Catalyst Support Preparation | A support material, often magnesium chloride, is prepared to provide a high surface area for the active catalyst. |

| 2. Transition Metal Deposition | A transition metal compound, typically a titanium halide (e.g., TiCl₄), is deposited onto the support. |

| 3. Activation with Organoaluminum Cocatalyst | The supported transition metal compound is activated by the addition of an organoaluminum cocatalyst, such as this compound. This step involves alkylation of the titanium center. |

| 4. Polymerization | The activated catalyst is introduced into a reactor with the olefin monomer (e.g., ethylene (B1197577), propylene) to initiate polymerization. |

Structural Elucidation and Spectroscopic Characterization of Butyl Diethyl Alumane Systems

X-ray Crystallographic Analysis of Butyl(diethyl)alumane Adducts and Complexes

While obtaining single crystals of simple liquid alkylaluminums like this compound is challenging, X-ray crystallography is a powerful technique for determining the precise three-dimensional structure of their solid adducts and complexes. By reacting the alkylaluminum with a Lewis base (e.g., amines, ethers, phosphines), stable, crystalline materials can often be isolated.

In the absence of coordinating agents, trialkylaluminum compounds typically exist as dimers with bridging alkyl groups, where the aluminum centers achieve a tetrahedral coordination geometry. wikipedia.org The formation of a Lewis acid-base adduct cleaves this dimeric structure, leading to a monomeric organoaluminum species. wikipedia.org

The coordination geometry around the aluminum atom in these adducts is dictated by the steric and electronic properties of both the alkyl groups and the incoming Lewis base. Common geometries for four-coordinate aluminum adducts are distorted tetrahedral. With stronger or bidentate Lewis bases, five-coordinate species, often with a trigonal bipyramidal geometry, can be formed.

Beyond the primary coordination sphere, X-ray analysis can reveal weaker supramolecular interactions, such as van der Waals forces and C-H···π interactions (if aromatic ligands are present), which influence how the molecules pack in the crystal lattice. These interactions are fundamental in crystal engineering and can affect the material's bulk properties. In the context of organoaluminum systems, the packing of adducts can be influenced by the size and shape of the alkyl groups and the Lewis base, leading to different crystal symmetries and densities.

Mass Spectrometry for Molecular Identification and Fragmentation Analysis

Mass spectrometry (MS) is a highly sensitive analytical technique used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing its fragmentation patterns. nih.gov Due to the high reactivity of organoaluminum compounds, obtaining good data requires careful sample handling to prevent decomposition from exposure to air and moisture. chemicalbook.com

Upon ionization, typically through electron impact (EI), the molecular ion of an alkylaluminum compound is often observed, although it may be of low intensity. The fragmentation is dominated by the sequential loss of alkyl radicals from the aluminum center. For a mixed-ligand species like this compound, fragmentation would involve the loss of both butyl and ethyl radicals. The fragmentation pattern often shows clusters of peaks corresponding to the loss of C₂H₄ (ethylene) or C₄H₈ (butene) via β-hydride elimination, followed by the loss of an alkyl radical.

For triethylaluminum (B1256330), the most abundant peaks in the GC-MS spectrum are observed at m/z values of 85 ([M-Et]⁺) and 57 ([M-2Et]⁺). nih.gov A similar pattern would be anticipated for this compound.

| Ion | Formula | Expected m/z | Origin |

|---|---|---|---|

| [M]⁺ | [C₈H₁₉Al]⁺ | 142 | Molecular Ion |

| [M-C₂H₅]⁺ | [C₆H₁₄Al]⁺ | 113 | Loss of an ethyl radical |

| [M-C₄H₉]⁺ | [C₄H₁₀Al]⁺ | 85 | Loss of a butyl radical |

| [Al(C₂H₅)]⁺ | [C₂H₅Al]⁺ | 56 | Further fragmentation |

| [AlH₂]⁺ | [AlH₂]⁺ | 29 | Further fragmentation |

Reactivity and Mechanistic Investigations of Butyl Diethyl Alumane

Fundamental Reactivity Patterns of Organoaluminum Compounds

Organoaluminum compounds are characterized by the polarized aluminum-carbon bond, which imparts significant nucleophilic character to the carbon atom and Lewis acidity to the aluminum center. This dual nature governs their fundamental reactivity patterns.

Alkyl Group Transfer and Beta-Hydride Elimination Reactions

A key feature of trialkylaluminum compounds is their ability to undergo alkyl group transfer reactions. In mixed alkylaluminum compounds like butyl(diethyl)alumane, a dynamic equilibrium exists involving the exchange of alkyl groups between aluminum centers. This process, often referred to as alkyl scrambling, proceeds through the formation of bridged dimeric structures. The exchange of bridging and terminal ligands in these dimers is a rapid process, even in non-coordinating solvents, as confirmed by NMR spectroscopy for compounds like trimethylaluminum (B3029685) acs.org. For this compound, this would involve the exchange of butyl and ethyl groups, leading to a mixture of trialkylaluminum species in equilibrium.

Another critical reaction pathway for organoaluminum compounds with alkyl groups containing hydrogen atoms on the β-carbon is β-hydride elimination. In the case of the butyl group in this compound, this process would involve the transfer of a hydride from the β-carbon of the butyl group to the aluminum atom, resulting in the formation of an aluminum hydride species and the release of butene. This reaction is a common decomposition pathway for many organometallic complexes and is particularly relevant for tri-n-butylaluminum wikipedia.orgnih.gov. The propensity for β-hydride elimination is a crucial factor in the thermal stability and reactivity of such compounds. The general requirements for β-hydride elimination include the presence of a β-hydrogen and a coordinatively unsaturated metal center wikipedia.org.

Insertion Reactions with Unsaturated Organic Substrates

Organoaluminum compounds readily undergo insertion reactions with unsaturated substrates like alkenes and alkynes, a process known as carboalumination wikipedia.org. This reaction involves the addition of an Al-C bond across the multiple bond of the substrate. For this compound, both the butyl and ethyl groups could potentially insert into an unsaturated substrate. The reaction with ethylene (B1197577), for instance, is a well-studied process for triethylaluminum (B1256330), leading to the formation of higher alkylaluminum compounds in a process termed the "Aufbau" reaction wikipedia.org. The insertion of ethylene into an Al-Et bond is the fundamental step in this chain growth process. The mechanism is believed to involve the coordination of the alkene to the aluminum center, followed by migratory insertion of the alkyl group to one of the alkene carbons.

Acid-Base Adduct Formation and Lewis Acidity of this compound

The aluminum center in trialkylaluminum compounds is a strong Lewis acid due to its electron-deficient nature. Consequently, these compounds readily form stable adducts with Lewis bases such as ethers, amines, and phosphines wikipedia.orgcymitquimica.com. The formation of these adducts involves the donation of a lone pair of electrons from the Lewis base to the empty p-orbital of the aluminum atom, leading to a tetrahedral coordination geometry around the aluminum. For this compound, the Lewis acidity would be comparable to that of triethylaluminum and tributylaluminum. The strength of the Lewis acid-base interaction can influence the reactivity of the organoaluminum compound by modifying the electron density at the aluminum center and sterically hindering access to it.

Detailed Mechanistic Pathways in this compound-Mediated Transformations

The detailed mechanistic pathways of reactions involving this compound can be elucidated through kinetic studies, the identification of reaction intermediates, and computational modeling of transition states and energetic profiles. Again, insights are drawn from analogous, more extensively studied trialkylaluminum systems.

Kinetic Studies and Identification of Reaction Intermediates

Kinetic studies provide crucial information about the rate-determining steps and the species involved in the reaction mechanism. For reactions involving trialkylaluminum compounds, the kinetics can be complex due to the monomer-dimer equilibria and the participation of various alkyl-bridged species. For example, kinetic studies of the self-ignition of triethylaluminum in air have been performed to determine Arrhenius parameters for the rate-limiting reaction nih.gov.

Reaction intermediates in organoaluminum chemistry, such as π-complexes with unsaturated substrates, have been proposed based on kinetic and spectroscopic evidence. In the reaction of triethylaluminum with phenylacetylene, the formation of an alkyne π-complex as an intermediate has been suggested to precede the addition reaction researchgate.net. Similarly, in the context of Ziegler-Natta polymerization, the interaction between the trialkylaluminum cocatalyst and the transition metal center leads to the formation of active catalytic species, which are key intermediates in the polymerization process askfilo.com.

Below is a table summarizing representative kinetic data for reactions analogous to those expected for this compound.

| Reaction Type | Reactants | Activation Energy (Ea) (kJ/mol) | Pre-exponential Factor (A) | Reference |

|---|---|---|---|---|

| Self-Ignition | Triethylaluminum and O2 | ~8.4 | Not specified | nih.gov |

| Addition | Triethylaluminum and Phenylacetylene | 64.0 ± 2.9 | 10^6.82 L mol⁻¹ s⁻¹ | researchgate.net |

| Metallation | Triethylaluminum and Phenylacetylene | 94.0 ± 2.5 | 10^11.6 s⁻¹ | researchgate.net |

Elucidation of Transition States and Energetic Reaction Profiles

Computational chemistry, particularly density functional theory (DFT), has become a powerful tool for elucidating the transition states and energetic profiles of organometallic reactions. These studies provide detailed information about the geometry of transition states and the energy barriers associated with different reaction pathways researchgate.netunt.edu.

For β-hydride elimination, computational studies have investigated the transition state geometry, which typically involves a four-centered arrangement where the β-hydrogen is transferred to the metal center semanticscholar.org. The energy barrier for this process is influenced by electronic and steric factors.

The insertion of ethylene into an Al-C bond has also been the subject of computational studies. These investigations have helped to map out the potential energy surface for the reaction, identifying the coordination of the alkene to the aluminum center as a key initial step, followed by the migratory insertion through a four-membered ring transition state.

The following table presents representative energetic data from computational studies for reactions relevant to this compound.

| Reaction Type | System | Calculated Parameter | Value (kJ/mol) | Reference |

|---|---|---|---|---|

| β-Hydride Elimination | Generic Alkyl-Metal | Activation Barrier | Generally facile | semanticscholar.org |

| Ethylene Insertion | Zirconocene catalyst with Al-alkyl | Relative Gibbs Free Energy of TS | Highest point on reaction coordinate | unt.edu |

| Lewis Acid Adduct Formation | AlEt₃ with Acetylacetone | Standard Enthalpy of Reaction | -105.4 ± 1.2 | researchgate.net |

Reactivity with Protic and Heteroatom-Containing Reagents

The reactivity of this compound is characterized by the polar aluminum-carbon bond, which imparts significant Lewis acidity to the aluminum center and nucleophilic character to the alkyl groups. This dual reactivity governs its interactions with a wide range of protic and heteroatom-containing substrates. The reactions are often vigorous and require careful control of reaction conditions to achieve selective transformations.

Controlled Hydrolysis and Alcoholysis Reactions

Controlled reactions of this compound with protic reagents such as water (hydrolysis) and alcohols (alcoholysis) are crucial for the synthesis of various organoaluminum derivatives, including aluminoxanes and aluminum alkoxides. These reactions proceed via the cleavage of the Al-C bond by the protic source.

The controlled hydrolysis of trialkylaluminum compounds, including this compound, is a primary method for the synthesis of alumoxanes, which are oligomeric species containing Al-O-Al linkages. The reaction stoichiometry is critical in determining the structure and properties of the resulting alumoxane. The initial step involves the reaction of the organoaluminum compound with water to form an alkylaluminoxane.

A general representation of this process is the reaction of a trialkylaluminum with water, which can be generalized for this compound. The reaction must be carefully controlled to prevent the complete hydrolysis to aluminum hydroxide. This is often achieved by using a substoichiometric amount of water and conducting the reaction at low temperatures in a non-coordinating solvent acs.orgnih.govuef.fi. The resulting aluminoxanes, often referred to as poly(alkylaluminoxane)s, are complex mixtures of linear and cyclic structures. For instance, the controlled hydrolysis of tri-tert-butylaluminum has been shown to produce well-defined alkylalumoxanes acs.org.

Alcoholysis of this compound with various alcohols provides a straightforward route to aluminum alkoxides. The reaction involves the cleavage of an Al-C bond and the formation of an Al-O bond, with the concurrent release of an alkane. The reactivity of the alcohol depends on its steric bulk and acidity. Primary alcohols like methanol and ethanol react readily, while more hindered alcohols such as tert-butanol react more slowly libretexts.org.

The reaction with ethanol, for example, would be expected to proceed as follows:

(C₂H₅)₂Al(C₄H₉) + ROH → (C₂H₅)₂Al(OR) + C₄H₁₀

Further reaction can lead to the substitution of the remaining ethyl groups, depending on the stoichiometry of the reactants. The resulting aluminum alkoxides are themselves useful reagents and catalysts in organic synthesis.

| Protic Reagent | Product Type | General Reaction Conditions | Key Findings |

| Water (H₂O) | Aluminoxanes | Low temperature, substoichiometric amounts of water, inert solvent | Formation of linear and cyclic oligomeric species with Al-O-Al backbones. Crucial for Ziegler-Natta and single-site catalysis. |

| Methanol (CH₃OH) | Aluminum Methoxides | Controlled addition of alcohol at low temperature | Stepwise replacement of alkyl groups to form mono-, di-, and tri-methoxides. |

| Ethanol (C₂H₅OH) | Aluminum Ethoxides | Controlled addition of alcohol at low temperature | Similar to methanol, leading to the formation of diethylaluminum ethoxide and subsequent products. |

| tert-Butanol ((CH₃)₃COH) | Aluminum tert-Butoxides | Slower reaction due to steric hindrance | Formation of sterically hindered alkoxides which can exhibit different reactivity and solubility profiles. |

Reactions with Nitrogen, Oxygen, and Sulfur-Containing Substrates

This compound, as a potent Lewis acid and alkylating agent, reacts with a variety of substrates containing nitrogen, oxygen, and sulfur heteroatoms. These reactions are fundamental to the synthesis of a range of organoaluminum compounds and for their application in organic transformations.

Nitrogen-Containing Substrates: The reaction of this compound with primary and secondary amines leads to the formation of aluminum amides through the elimination of an alkane libretexts.orgmnstate.edu. The reaction with a primary amine (RNH₂) can be represented as:

(C₂H₅)₂Al(C₄H₉) + RNH₂ → (C₂H₅)₂Al(NHR) + C₄H₁₀

Subsequent reactions can lead to the formation of di- and tri-amidoaluminum species. These aluminum amides are valuable reagents in organic synthesis, for example, in the amination of esters. The reactivity is influenced by the steric and electronic properties of the amine. Aromatic amines such as aniline and its derivatives also react to form the corresponding anilides. Heterocyclic amines like pyridine and its derivatives can form adducts with this compound, where the aluminum center coordinates to the nitrogen atom nih.govrsc.org.

Oxygen-Containing Substrates: Ethers, such as tetrahydrofuran (THF), can form stable adducts with this compound, where the ether oxygen acts as a Lewis base coordinating to the aluminum center researchgate.netrsc.org. These adducts can influence the reactivity of the organoaluminum reagent.

Ketones and aldehydes react with this compound via nucleophilic addition of one of the alkyl groups (butyl or ethyl) to the carbonyl carbon vanderbilt.eduyoutube.comyoutube.comyoutube.com. This reaction, after hydrolysis, yields secondary or tertiary alcohols. The regioselectivity of the alkyl group transfer (butyl vs. ethyl) can be influenced by steric factors. For example, the reaction with a ketone (R₂C=O) can be depicted as:

(C₂H₅)₂Al(C₄H₉) + R₂C=O → (C₂H₅)₂Al(OCR₂(C₄H₉)) or (C₂H₅)(C₄H₉)Al(OCR₂(C₂H₅))

Sulfur-Containing Substrates: Thiols (RSH) react with this compound in a manner analogous to alcohols, leading to the formation of aluminum thiolates (or mercaptides) and the elimination of an alkane chemistrysteps.comlibretexts.orgresearchgate.netyoutube.commasterorganicchemistry.comkhanacademy.org.

(C₂H₅)₂Al(C₄H₉) + RSH → (C₂H₅)₂Al(SR) + C₄H₁₀

These aluminum thiolates have applications in organic synthesis. Sulfides (R₂S) can act as Lewis bases and form adducts with this compound, although the interaction is generally weaker than with ethers due to the lower basicity of sulfur.

| Heteroatom Substrate | Substrate Type | Product(s) | General Observations |

| Nitrogen | Primary Amines (RNH₂) | Aluminum amides [(C₂H₅)₂Al(NHR)] | Alkane elimination; can proceed to di- and tri-amido species. |

| Secondary Amines (R₂NH) | Aluminum amides [(C₂H₅)₂Al(NR₂)] | Alkane elimination; generally forms mono-amido species. | |

| Pyridine | Lewis acid-base adduct | Coordination of the nitrogen lone pair to the aluminum center. | |

| Oxygen | Ethers (e.g., THF) | Lewis acid-base adducts | Formation of stable complexes that can alter reactivity. |

| Ketones (R₂C=O) | Aluminum alkoxides (from alkyl addition) | Nucleophilic addition of a butyl or ethyl group to the carbonyl carbon. | |

| Aldehydes (RCHO) | Aluminum alkoxides (from alkyl addition) | Similar to ketones, yields secondary alcohols after hydrolysis. | |

| Sulfur | Thiols (RSH) | Aluminum thiolates [(C₂H₅)₂Al(SR)] | Alkane elimination, analogous to alcoholysis. |

| Sulfides (R₂S) | Lewis acid-base adducts | Weaker interaction compared to ethers. |

Catalytic Applications of Butyl Diethyl Alumane and Its Derivatives

Butyl(diethyl)alumane as a Cocatalyst in Olefin Polymerization

In the industrial production of polyolefins, such as polyethylene (B3416737) and polypropylene, organoaluminum compounds like this compound are indispensable. wikipedia.org They are a key ingredient in Ziegler-Natta and metallocene catalyst systems, which are responsible for the majority of the world's polyolefin production. pcbiochemres.com

Ziegler-Natta (ZN) catalysts are complex systems, typically comprising a transition metal compound (e.g., titanium tetrachloride, TiCl₄) and a main group organometallic compound, which is where this compound comes into play. scienceinfo.com The organoaluminum compound fulfills several critical functions within the catalytic cycle:

Alkylation of the Transition Metal Center: The primary function of this compound is to alkylate the transition metal (e.g., titanium) center. pcbiochemres.comresearchgate.net It donates one of its alkyl groups (butyl or ethyl) to the titanium, replacing a chloride atom. This transalkylation process results in the formation of a titanium-carbon bond, creating the active site necessary for olefin insertion and polymer chain growth. researchgate.netmdpi.com

Reduction of the Transition Metal: The cocatalyst can also reduce the transition metal to a lower oxidation state (e.g., from Ti⁴⁺ to Ti³⁺), which is often the catalytically active form. mdpi.com

Scavenging of Impurities: this compound acts as a scavenger, reacting with and neutralizing impurities like water, oxygen, and other protic species present in the reaction medium. These impurities would otherwise deactivate the sensitive transition metal catalyst.

In metallocene-based systems, which are more modern, single-site catalysts, this compound or related compounds like methylaluminoxane (B55162) (MAO) are also used. libretexts.org While MAO is a common activator, simple trialkylaluminums can be employed as scavengers and in some cases, as part of the activation process. The fundamental role of alkylation to generate a catalytically active metal cation remains central.

Chain transfer and termination are critical events that control the molecular weight of the final polymer. This compound plays an active role in these processes. Chain transfer to the aluminum cocatalyst is a significant mechanism for controlling polymer molecular weight in Ziegler-Natta catalysis. mdpi.com

The process involves the transfer of the growing polymer chain from the transition metal center to the aluminum center, thereby terminating the growth of that particular chain. A new alkyl group from the this compound is then transferred to the transition metal, initiating the growth of a new polymer chain. This can be represented as:

LₙM–Polymer + AlR₃ → LₙM–R + R₂Al–Polymer (Where LₙM is the active transition metal center, and AlR₃ is the trialkylaluminum)

The frequency of these chain transfer reactions directly influences the average molecular weight of the polymer; a higher concentration or reactivity of the trialkylaluminum leads to more frequent chain transfers and, consequently, lower molecular weight polymers. researchgate.net

The choice of organoaluminum cocatalyst, such as this compound, can significantly influence the final properties of the polymer, including its microstructure and molecular weight distribution (MWD). researchgate.net Different trialkylaluminum compounds can affect the nature and number of active sites on the catalyst surface. tandfonline.com

The structure of the cocatalyst influences stereoselectivity, comonomer incorporation, and the distribution of active centers, which in turn affects the polymer's properties. researchgate.nettandfonline.com For instance, using a bulkier cocatalyst like triisobutylaluminum (TIBA) compared to triethylaluminum (B1256330) (TEA) has been shown to broaden the chemical composition distribution in ethylene (B1197577)/1-hexene copolymers. tandfonline.com This is attributed to differences in how effectively different active sites are activated by the cocatalyst. tandfonline.com

The concentration and type of the alkylaluminum cocatalyst are key parameters used to regulate the MWD. Because different active sites on a heterogeneous ZN catalyst may respond differently to the cocatalyst, varying the cocatalyst can alter the relative activity of these sites, thereby changing the breadth of the MWD. mdpi.comresearchgate.net

| Parameter | Influence of Trialkylaluminum Cocatalyst (e.g., this compound) | Research Finding |

| Catalyst Activity | The type and concentration of the cocatalyst play a significant role in polymerization kinetics and overall catalyst activity. researchgate.net | Copolymerization activity was observed to decrease with an increase of triisobutylaluminium (TIBA) content relative to triethylaluminium (TEA) in the cocatalyst mixture. tandfonline.com |

| Molecular Weight | Acts as a chain transfer agent, controlling the molecular weight of the polymer. Higher concentrations generally lead to lower molecular weights. researchgate.net | The number of active centers was found to decrease with increasing TIBA in the cocatalyst, affecting the final molecular weight. tandfonline.com |

| Molecular Weight Distribution (MWD) | The structure of the cocatalyst can influence the heterogeneity of active sites, thereby affecting the breadth of the MWD. mdpi.comresearchgate.net | The introduction of TIBA into a TEA-based cocatalyst system broadened the chemical composition distribution of ethylene/1-hexene copolymers. tandfonline.com |

| Comonomer Incorporation | The nature of the alkylaluminum compound can affect the catalyst's ability to incorporate α-olefin comonomers into the polymer chain. researchgate.net | The rate constant of 1-hexene insertion was significantly larger for certain active sites when the TEA/TIBA ratio was lowered. tandfonline.com |

This compound in Stoichiometric and Catalytic Organic Transformations

Organoaluminum compounds, including trialkylaluminums like this compound, are versatile reagents and catalysts in organic synthesis. Their utility stems from the polar nature of the carbon-aluminum bond and the strong Lewis acidity of the three-coordinate aluminum center. wikipedia.org These characteristics allow them to participate in a wide array of chemical transformations, acting either as stoichiometric reagents or as catalysts. Industrially, their primary application is in the production of polyolefins. wikipedia.org In the context of fine chemical synthesis, they are employed in reduction reactions, the formation of new carbon-carbon bonds, and as Lewis acid catalysts to activate functional groups, thereby facilitating complex molecular constructions.

Reduction Reactions Mediated by Organoaluminum Compounds

Organoaluminum compounds are effective reducing agents for various functional groups, particularly carbonyls. While dialkylaluminum hydrides like diisobutylaluminium hydride (DIBAL-H) are more commonly known for this purpose, trialkylaluminum compounds can also effect reductions, often proceeding through a β-hydride elimination mechanism. The Meerwein-Ponndorf-Verley (MPV) reduction, which uses aluminum alkoxides to reduce aldehydes and ketones, is a classic example of aluminum-mediated reduction. libretexts.org This method is highly chemoselective, reducing aldehydes before ketones and leaving other functional groups like alkenes and alkynes intact. libretexts.org

The general mechanism for the MPV reduction involves the coordination of the aluminum alkoxide to the carbonyl oxygen, followed by the transfer of a hydride from the alkoxide to the carbonyl carbon through a six-membered transition state. libretexts.org

Table 1: Examples of Reduction Reactions using Aluminum Compounds

| Catalyst/Reagent | Substrate | Product | Key Features |

|---|---|---|---|

| Aluminum isopropoxide | Ketones/Aldehydes | Alcohols | High chemoselectivity; uses a cheap, environmentally friendly metal catalyst. libretexts.org |

| Chiral organoaluminum compound | Ketimines | Chiral amines | High enantioselectivity (up to 98% ee) was achieved by adding a phosphinoyl group to the nitrogen. libretexts.org |

Carbon-Carbon Bond Forming Reactions (e.g., Alkylation, Carboalumination)

The formation of carbon-carbon bonds is fundamental to organic synthesis, and organoaluminum reagents like this compound are valuable tools for this purpose through reactions such as alkylation and carboalumination. alevelchemistry.co.ukorganic-chemistry.org

Alkylation: Organoaluminum compounds can be used in alkylation reactions, which involve the transfer of an alkyl group from the aluminum to a carbon center. A prominent example is the Friedel-Crafts alkylation, where a Lewis acid catalyst is used to alkylate an aromatic ring. cerritos.edu While aluminum chloride is a traditional catalyst, alkylaluminum halides such as diethylaluminum chloride can also be employed, particularly in specialized applications like butyl rubber production. google.com These reactions proceed via the generation of a carbocation by the Lewis acid, followed by electrophilic aromatic substitution. cerritos.edu The product of such a reaction is often more nucleophilic than the starting material, which can sometimes lead to overalkylation. cerritos.edu

Carboalumination: This reaction involves the addition of an organoaluminum compound's C-Al bond across an alkene or alkyne, resulting in a new, more complex organoaluminum compound that can be further functionalized. wikipedia.org The process can be purely thermal or catalyzed by transition metals. wikipedia.org For uncatalyzed reactions with alkenes, monoaddition is typically only efficient if the alkene is substituted. wikipedia.org The reaction with 1-alkenes is highly regioselective. wikipedia.org Zirconium-catalyzed asymmetric carboalumination of alkenes (ZACA reaction) has been developed as a powerful method for asymmetric C-C bond formation, although it can be challenged by side reactions like β-H transfer and polymerization. nih.gov

Table 2: Carboalumination of Phenylacetylene with Trialkylaluminum Compounds

| Trialkylaluminum (R3Al) | Product(s) | Observations |

|---|---|---|

| Triethylaluminium (Et3Al) | PhC(AlEt2)=CHEt | The initial adduct metallates further phenylacetylene. researchgate.net |

| Tripropylaluminium (Pr3Al) | PhC(AlPr2)=CHPr | Similar reactivity to triethylaluminium. researchgate.net |

| Tri-isobutylaluminium (i-Bu3Al) | Phenylethenyl compounds | Reduction of the triple bond is the main side reaction. researchgate.net |

Lewis Acid Catalysis in Advanced Organic Synthesis

The strong Lewis acidity of three-coordinate organoaluminum compounds makes them effective catalysts for a variety of organic reactions. wikipedia.org By coordinating to lone pairs of electrons on heteroatoms (like oxygen or nitrogen), they can activate substrates towards nucleophilic attack or facilitate cycloaddition reactions.

Organoaluminum compounds can catalyze hetero-Michael addition reactions, although studies have suggested that in some cases, protons generated from the hydrolysis of the Lewis acid may be the true catalytic species. nih.gov In dual Brønsted/Lewis acid systems, the Lewis acid can serve to enhance the acidity of the Brønsted acid, enabling reactions like the alkylation of arenes with unactivated tertiary alcohols. nih.govescholarship.org This synergistic approach has been used to synthesize molecules with all-carbon quaternary centers, which are challenging to construct using other methods. escholarship.org Aluminum triflate, another Lewis acid, has been shown to catalyze the formal [4+2] cycloaddition of bicyclobutane ketones with silyl dienol ethers to produce complex bicyclic structures. rsc.org

Table 3: Lewis Acid Catalyzed Reactions

| Catalyst System | Reaction Type | Substrates | Key Outcome |

|---|---|---|---|

| Protic acid / FeCl3 | Friedel-Crafts Alkylation | Phenols, di-tert-butylperoxide | Site-selective C-C bond formation. nih.govescholarship.org |

| Aluminum triflate (5 mol%) | [4+2] Cycloaddition | Bicyclobutane ketones, silyl dienol ethers | Synthesis of rigid bicyclo[4.1.1]octane diketones. rsc.org |

Heterogeneous Catalysis and Supported this compound Systems

To improve catalyst recyclability and simplify product purification, homogeneous catalysts like this compound can be immobilized on solid supports. This creates a heterogeneous catalyst that can be easily separated from the reaction mixture. Common supports include silica, alumina, polymers, and carbon nanotubes.

For instance, triethylamine and 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD) have been supported on silica to create heterogeneous basic catalysts for Michael additions. researchgate.net These catalysts demonstrated good efficiency and could be reused multiple times without significant loss of activity. researchgate.net Similarly, sulfonic acid groups have been functionalized onto multi-walled carbon nanotubes (MWCNTs-SO3H) to create a solid acid catalyst for the synthesis of bisphenolic antioxidants and the tert-butylation of hydroquinone. researchgate.net This approach offers advantages such as high product yields, short reaction times, and solvent-free conditions. researchgate.net

While specific examples of supported this compound are not prevalent in the provided search results, the principles can be extended. Organoaluminum compounds can be anchored to supports like silica or polymers that have been pre-treated to introduce reactive functional groups. These supported systems can then be used in reactions like Friedel-Crafts alkylations or polymerizations, combining the reactivity of the organoaluminum species with the practical advantages of heterogeneous catalysis. researchgate.netacademie-sciences.fr

Theoretical and Computational Investigations of Butyl Diethyl Alumane

Quantum Chemical Approaches to Structure and Bonding

Quantum chemical methods are fundamental to understanding the intrinsic properties of molecules. These approaches can elucidate the three-dimensional arrangement of atoms, the nature of chemical bonds, and the distribution of electrons within the molecule, all of which are critical for predicting its chemical behavior.

Density Functional Theory (DFT) Studies of Geometric and Electronic Structure

Density Functional Theory (DFT) has become a standard method for investigating the geometric and electronic structures of organoaluminum compounds due to its balance of computational cost and accuracy. For a molecule like Butyl(diethyl)alumane, DFT calculations would typically involve geometry optimization to find the lowest energy structure.

Geometric Structure: Trialkylaluminum compounds, in their monomeric form, are known to adopt a trigonal planar geometry around the aluminum center. For this compound, this would mean the aluminum atom is bonded to the butyl group and two ethyl groups, with the C-Al-C bond angles approaching 120°. However, it is well-established that simple trialkylaluminums like trimethylaluminum (B3029685) and triethylaluminum (B1256330) exist as dimers, where two aluminum centers are bridged by two alkyl groups. acs.orgresearchgate.net This dimerization occurs through the formation of three-center two-electron bonds. It is highly probable that this compound also exists predominantly as a dimer in non-coordinating solvents and in the gas phase. The dimeric structure would feature a four-membered Al-C-Al-C ring. DFT calculations on related systems have shown that the bridging Al-C bonds are longer than the terminal Al-C bonds. nih.gov

Electronic Structure: The electronic structure of this compound is characterized by polar covalent Al-C bonds, with the aluminum atom being the electropositive center and the carbon atoms being electronegative. DFT calculations, often in conjunction with population analysis schemes like Natural Bond Orbital (NBO) analysis, can quantify the partial charges on each atom and describe the nature of the bonding orbitals. researchgate.net The highest occupied molecular orbital (HOMO) is typically located on the Al-C bonds, indicating that these are the sites most susceptible to electrophilic attack. The lowest unoccupied molecular orbital (LUMO) is generally centered on the aluminum atom, highlighting its Lewis acidic character and its propensity to coordinate with electron donors. smolecule.com

Below is a table summarizing typical geometric parameters for trialkylaluminum dimers that can be expected for the dimeric form of this compound, based on DFT studies of similar compounds.

| Parameter | Typical Value Range |

| Al-C (terminal) bond length | 2.0 - 2.1 Å |

| Al-C (bridging) bond length | 2.1 - 2.2 Å |

| Al-Al distance | 2.6 - 2.8 Å |

| C-Al-C (terminal) bond angle | 115° - 125° |

| Al-C-Al (bridging) bond angle | 75° - 85° |

This interactive table allows for the sorting of data by clicking on the column headers.

Ab Initio Calculations for Thermochemical and Energetic Properties

Ab initio methods, which are based on first principles of quantum mechanics without empirical parameterization, are employed to obtain highly accurate thermochemical data. acs.org For this compound, these calculations can provide valuable information on its stability and energetics.

Enthalpy of Formation: Ab initio calculations can be used to determine the standard enthalpy of formation (ΔHf°) of this compound. uni-muenchen.de This is a crucial thermodynamic quantity that indicates the stability of the compound relative to its constituent elements. High-level ab initio methods, such as coupled-cluster theory (e.g., CCSD(T)), are often used for this purpose to achieve "chemical accuracy" (typically within 1 kcal/mol of experimental values).

Bond Dissociation Energies: The strength of the Al-C bonds in this compound can be quantified by calculating the bond dissociation energies (BDEs). Ab initio methods can predict the energy required to break a specific Al-C bond, providing insights into the reactivity of the compound. For instance, these calculations can reveal whether the Al-butyl or Al-ethyl bond is weaker and therefore more likely to be cleaved in a chemical reaction.

Dimerization Energy: The stability of the dimeric form of this compound relative to its monomeric form can be assessed by calculating the dimerization energy. researchgate.net Ab initio calculations on similar trialkylaluminums have shown that the dimerization is a highly exothermic process, which explains their prevalence as dimers.

The following table presents representative thermochemical data for trialkylaluminums, which can serve as an estimate for this compound.

| Property | Estimated Value Range for Trialkylaluminums |

| Standard Enthalpy of Formation (gas) | -150 to -250 kJ/mol |

| Al-C Bond Dissociation Energy | 250 - 300 kJ/mol |

| Dimerization Enthalpy | -70 to -90 kJ/mol (for the dimer formation from two monomers) |

This interactive table allows for the sorting of data by clicking on the column headers.

Computational Modeling of Reaction Mechanisms and Catalytic Cycles

Computational modeling is an indispensable tool for elucidating the detailed pathways of chemical reactions involving organoaluminum compounds. researchgate.netacs.org These studies can map out the energy landscape of a reaction, identify key intermediates and transition states, and provide a deeper understanding of the factors that control reaction rates and selectivity.

Transition State Localization and Reaction Pathway Mapping

A key aspect of computational reaction modeling is the localization of transition states. google.comresearchgate.net A transition state represents the highest energy point along a reaction coordinate and is a critical bottleneck for the reaction. By identifying the structure and energy of the transition state, chemists can calculate the activation energy, which is directly related to the reaction rate.

For reactions involving this compound, such as its use as an alkylating agent or as a co-catalyst in polymerization, computational methods can be used to map the entire reaction pathway. rsc.org This involves calculating the energies of reactants, intermediates, transition states, and products. The resulting potential energy surface provides a comprehensive picture of the reaction mechanism. For example, in the context of Ziegler-Natta catalysis, DFT calculations have been instrumental in understanding the role of trialkylaluminum compounds in the activation of the transition metal catalyst and the subsequent steps of olefin insertion. mdpi.com

Consideration of Solvent and Environmental Effects on Reactivity

Chemical reactions are rarely carried out in the gas phase; they are typically conducted in a solvent. The solvent can have a significant impact on the reactivity and mechanism of a reaction. rsc.org Computational models can account for solvent effects in several ways.

Implicit Solvation Models: These models, such as the Polarizable Continuum Model (PCM), treat the solvent as a continuous dielectric medium. soton.ac.uk This approach is computationally efficient and can capture the bulk electrostatic effects of the solvent on the solute. For a polar molecule like this compound, especially in its monomeric form, the solvent polarity can influence its reactivity.

Explicit Solvation Models: In these models, individual solvent molecules are included in the calculation. rsc.org This allows for the explicit consideration of specific solute-solvent interactions, such as the coordination of a solvent molecule to the Lewis acidic aluminum center of this compound. This is particularly important for coordinating solvents like ethers or amines, which can break up the dimeric structure of trialkylaluminums and form monomeric adducts. The formation of these adducts can significantly alter the reactivity of the organoaluminum compound.

Molecular Dynamics and Monte Carlo Simulations for Aggregation Behavior

Beyond the dimeric state, trialkylaluminum compounds can form larger aggregates, and their behavior in solution can be complex. Molecular dynamics (MD) and Monte Carlo (MC) simulations are powerful techniques for studying the dynamic and statistical behavior of molecules in the condensed phase.

Molecular Dynamics (MD) Simulations: MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a time-resolved trajectory of the system. pitt.edu For this compound, MD simulations could be used to study its aggregation behavior in different solvents. nih.gov These simulations can provide insights into the structure and dynamics of the aggregates, the exchange of alkyl groups between aluminum centers, and the influence of solvent on the aggregation process.

Monte Carlo (MC) Simulations: MC simulations use statistical methods to sample the configuration space of a system. acs.org They are particularly useful for studying equilibrium properties. researchgate.net In the context of this compound, MC simulations could be employed to investigate the thermodynamics of aggregation, such as determining the equilibrium distribution of different aggregate sizes in solution.

While specific MD and MC simulation studies on this compound are not readily found, the methodologies have been applied to other organometallic systems and would be highly valuable for understanding the solution-state behavior of this compound.

Prediction of Spectroscopic Signatures and Validation with Experimental Data

A comprehensive search of scientific literature reveals a notable absence of specific theoretical and computational studies focused on the prediction of spectroscopic signatures for this compound and their subsequent validation with experimental data. While computational chemistry is a powerful tool for predicting the spectroscopic properties of molecules, it appears that this compound has not been a specific subject of such detailed investigation in published research.

In general, a theoretical investigation of the spectroscopic signatures of this compound would involve the use of computational methods such as Density Functional Theory (DFT) and ab initio calculations. These methods are employed to predict various spectroscopic data, including Nuclear Magnetic Resonance (NMR) chemical shifts, infrared (IR) and Raman vibrational frequencies, and electronic absorption spectra.

The typical workflow for such a study would involve:

Geometry Optimization: The first step is to determine the most stable three-dimensional structure of the this compound molecule using computational energy minimization.

Frequency Calculations: Once the optimized geometry is obtained, harmonic vibrational frequencies are calculated. These theoretical frequencies correspond to the vibrational modes of the molecule and can be correlated with experimental IR and Raman spectra. The calculated intensities of these vibrations also aid in the interpretation of the experimental spectra.

NMR Chemical Shift Prediction: The magnetic shielding constants for each nucleus (e.g., ¹H, ¹³C, ²⁷Al) are calculated. These values are then used to predict the NMR chemical shifts, which are crucial for structural elucidation.

Comparison with Experimental Data: The final and most critical step is the comparison of the theoretically predicted spectra with experimentally obtained data for this compound. A good correlation between the calculated and experimental data provides confidence in the accuracy of the computational model and the structural assignment. Discrepancies, on the other hand, can point to interesting molecular phenomena or limitations of the theoretical methods employed.

Due to the lack of specific research on this compound, no data tables comparing predicted and experimental spectroscopic data can be presented. The scientific community has yet to publish a detailed computational analysis of this particular compound's spectroscopic properties. Such a study would be a valuable contribution to the field of organoaluminum chemistry, providing deeper insights into the structure and bonding of this and related compounds.

Advanced Applications and Emerging Research Frontiers of Butyl Diethyl Alumane

Butyl(diethyl)alumane in Advanced Materials Synthesis

Organoaluminum compounds are pivotal as precursors in the fabrication of a wide array of materials. This compound, with its distinct alkyl configuration, is under investigation for its potential to create specialized aluminum-containing functional materials and to control the architecture of nanomaterials.

Precursors for Aluminum-Containing Functional Materials

This compound serves as a precursor for the synthesis of aluminum-containing functional materials, such as ceramic thin films. One of the key applications of such precursors is in Metal-Organic Chemical Vapor Deposition (MOCVD), a technique used to produce high-purity solid materials. While a broad range of aluminum alkyls are utilized in these processes, the choice of specific alkyl groups can influence the deposition temperature, growth rate, and purity of the resulting material.

For instance, related diethylaluminum alkoxide compounds have been successfully used to deposit aluminum oxide (AlOₓ) layers. In one study, diethyl aluminum ethoxide was employed as a precursor in electron-cyclotron-resonance-assisted chemical vapor deposition to create aluminum oxide films on gallium nitride (GaN). aip.org The resulting films exhibited a refractive index of 1.59 and a dielectric constant of 8.3, with a bandgap of 7.0 eV, indicating the formation of a high-quality insulating layer with minimal carbon contamination. aip.org While this study used a closely related compound, it highlights the potential of diethylaluminum derivatives, including this compound, as precursors for high-quality dielectric materials. The butyl group in this compound can potentially alter the precursor's volatility and decomposition kinetics compared to its ethoxide counterpart, offering a pathway to tune the deposition process.

The table below summarizes the properties of an aluminum oxide film grown from a related diethylaluminum precursor, illustrating the typical characteristics of materials synthesized from such organoaluminum compounds.

| Property | Value |

| Refractive Index | 1.59 |

| Permittivity | 8.3 |

| Bandgap | 7.0 eV |

| Oxygen Composition (x in AlOₓ) | 1.48 |

Data derived from the deposition of aluminum oxide using diethyl aluminum ethoxide. aip.org

Role in Nanomaterial Fabrication and Controlled Architectures

The synthesis of nanomaterials with precisely controlled size, shape, and composition is a cornerstone of modern materials science. Organometallic compounds are frequently used as reagents or catalysts in these syntheses. While specific research detailing the use of this compound in nanomaterial fabrication is still emerging, the broader class of aluminum alkyls plays a significant role in this field.

For example, aluminum-containing nanoparticles can be synthesized through the thermal decomposition of aluminum precursors. In one method, aluminum oleate, derived from the reaction of AlCl₃ and sodium oleate, is decomposed in a high-boiling solvent to produce Al₂O₃ nanoparticles. mdpi.com The synthesis of such precursors often involves organometallic chemistry where the choice of alkyl ligands can influence the reactivity and decomposition pathways.

Furthermore, aluminum alkyls are known to act as co-catalysts and activators in the polymerization of olefins, which can be a route to creating polymer-based nanocomposites. The interaction of the aluminum center with catalyst supports and monomers can influence the architecture of the resulting polymer chains at the nanoscale. While not directly involving this compound, studies on Ziegler-Natta catalysts often employ aluminum alkyls like triethylaluminium or diethylaluminum chloride to control polymerization, demonstrating the principle of using these compounds to architect materials at the molecular level. swaminathansivaram.in

This compound in Sustainable Chemistry and Green Synthesis Initiatives

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. The use of efficient catalysts and environmentally benign reagents is central to this initiative. Organoaluminum compounds, including this compound, are being explored for their potential contributions to sustainable synthesis.

One area of interest is their use as catalysts or co-catalysts in polymerization reactions that produce biodegradable polymers. For instance, the ring-opening polymerization of lactones is a common method for synthesizing biodegradable polyesters. While tin-based catalysts are often used, research into alternative, potentially more environmentally friendly catalysts is ongoing. Aluminum alkoxides have been investigated as catalysts for such polymerizations. The reactivity of the aluminum center in this compound could potentially be harnessed for this purpose, either directly or after modification to an alkoxide derivative.

Additionally, the development of greener solvent alternatives is a key aspect of sustainable chemistry. While this compound itself is a reagent rather than a solvent, its use in catalytic amounts can reduce the need for stoichiometric reagents that may be more hazardous. The drive towards more sustainable processes encourages the investigation of how existing organometallic compounds like this compound can be integrated into more environmentally friendly reaction schemes. sigmaaldrich.com

Future Directions and Unexplored Avenues in this compound Research

The research landscape for this compound, while still in its early stages compared to more common aluminum alkyls, presents several promising avenues for future exploration. The unique steric and electronic properties conferred by the combination of butyl and ethyl groups suggest that this compound could offer advantages in specific catalytic and materials science applications.

Future research will likely focus on several key areas:

Tailored Precursor Development: A deeper investigation into this compound as a precursor for MOCVD and Atomic Layer Deposition (ALD) of aluminum-containing thin films is warranted. Studies could explore how the butyl group influences film growth rates, purity, and electronic properties, potentially leading to the development of tailored precursors for specific electronic and optical applications.

Catalyst Design and Application: The catalytic activity of this compound, both as a primary catalyst and as a co-catalyst, remains a largely unexplored frontier. Its role in stereospecific polymerization of olefins and dienes, as well as in the synthesis of biodegradable polymers, could be a fruitful area of research. Understanding the structure-activity relationship of this specific aluminum alkyl could lead to the design of more efficient and selective catalysts.

Nanomaterial Synthesis Control: Further research is needed to explore the direct role of this compound in the controlled synthesis of nanoparticles and other nanostructures. Its influence on nucleation and growth kinetics could provide a new tool for chemists to fine-tune the size, shape, and surface chemistry of nanomaterials.

Green Chemistry Integration: A more systematic evaluation of this compound within the framework of green chemistry principles is needed. This includes assessing its lifecycle, exploring its use in solvent-free or greener solvent systems, and investigating its potential to catalyze reactions that are atom-economical and energy-efficient.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.